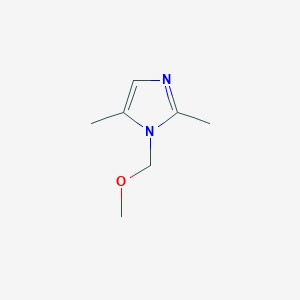![molecular formula C18H15F3O4 B14347705 4-{3-[4-(Trifluoromethyl)phenoxy]phenoxy}pent-2-enoic acid CAS No. 93358-55-5](/img/structure/B14347705.png)
4-{3-[4-(Trifluoromethyl)phenoxy]phenoxy}pent-2-enoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-{3-[4-(Trifluoromethyl)phenoxy]phenoxy}pent-2-enoic acid is an organic compound known for its unique chemical structure and properties. It belongs to the class of aryloxyphenoxypropionic acids, which are commonly used as herbicides. This compound is characterized by the presence of trifluoromethyl groups, which contribute to its high reactivity and stability.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-{3-[4-(Trifluoromethyl)phenoxy]phenoxy}pent-2-enoic acid typically involves multiple steps, including the formation of intermediate compounds. One common method involves the reaction of 4-(trifluoromethyl)phenol with 3-bromophenol to form a biphenyl ether intermediate. This intermediate is then subjected to further reactions, such as the addition of pent-2-enoic acid, to yield the final product. The reaction conditions often include the use of catalysts, solvents, and specific temperature and pressure settings to optimize the yield and purity of the compound .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale chemical reactors and continuous flow processes. These methods are designed to maximize efficiency and minimize waste. The use of advanced purification techniques, such as chromatography and crystallization, ensures the high purity of the final product .
Analyse Chemischer Reaktionen
Types of Reactions
4-{3-[4-(Trifluoromethyl)phenoxy]phenoxy}pent-2-enoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: The trifluoromethyl groups can be substituted with other functional groups, such as halogens or alkyl groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and halogenating agents like bromine. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired products .
Major Products Formed
The major products formed from these reactions include various derivatives of the original compound, such as trifluoromethyl-substituted ketones, alcohols, and halides. These derivatives have distinct chemical and physical properties that make them useful in different applications .
Wissenschaftliche Forschungsanwendungen
4-{3-[4-(Trifluoromethyl)phenoxy]phenoxy}pent-2-enoic acid has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, such as herbicidal and pesticidal properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: The compound is used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 4-{3-[4-(Trifluoromethyl)phenoxy]phenoxy}pent-2-enoic acid involves its interaction with specific molecular targets and pathways. In herbicidal applications, the compound inhibits the synthesis of fatty acids in plants, leading to their death. The trifluoromethyl groups enhance the compound’s ability to penetrate plant cells and disrupt metabolic processes .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 4-(Trifluoromethyl)phenol
- 4-(Trifluoromethyl)benzoic acid
- 4-(Trifluoromethyl)phenylacetic acid
Uniqueness
Compared to similar compounds, 4-{3-[4-(Trifluoromethyl)phenoxy]phenoxy}pent-2-enoic acid is unique due to its specific structural arrangement and the presence of multiple trifluoromethyl groups. These features contribute to its high reactivity, stability, and effectiveness as a herbicide .
Eigenschaften
CAS-Nummer |
93358-55-5 |
|---|---|
Molekularformel |
C18H15F3O4 |
Molekulargewicht |
352.3 g/mol |
IUPAC-Name |
4-[3-[4-(trifluoromethyl)phenoxy]phenoxy]pent-2-enoic acid |
InChI |
InChI=1S/C18H15F3O4/c1-12(5-10-17(22)23)24-15-3-2-4-16(11-15)25-14-8-6-13(7-9-14)18(19,20)21/h2-12H,1H3,(H,22,23) |
InChI-Schlüssel |
ZDSZFDBPRXGMJV-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C=CC(=O)O)OC1=CC=CC(=C1)OC2=CC=C(C=C2)C(F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


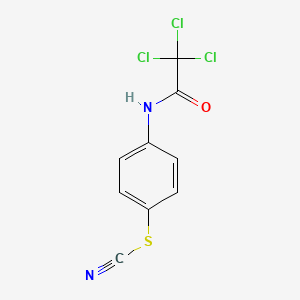
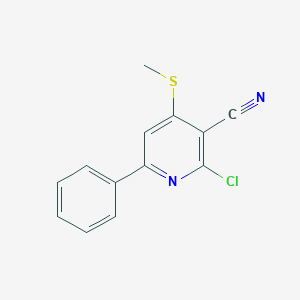
![2-([1,1'-Biphenyl]-4-yl)-5-[4-(propan-2-yl)phenyl]-1,3-oxazole](/img/structure/B14347627.png)
![2-(2-Methoxyphenyl)-N-[2-(naphthalen-2-yl)propan-2-yl]acetamide](/img/structure/B14347630.png)
![N,N-Diethyl-10-[(naphthalen-2-yl)oxy]decan-1-amine](/img/structure/B14347638.png)
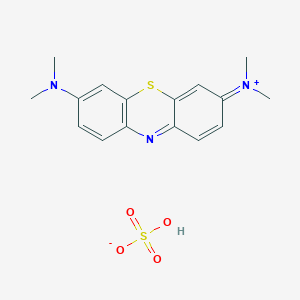
![4,7,7-Trimethylbicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B14347646.png)
![Ethyl 1H-[1,2,3]triazolo[4,5-b]pyridine-1-carboxylate](/img/structure/B14347648.png)
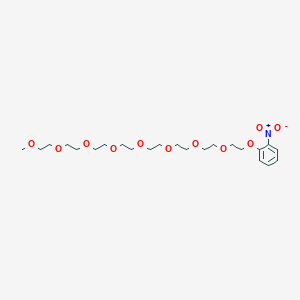
![2-(Cyclohex-1-en-1-yl)-N-[2-(4-methoxyphenyl)propan-2-yl]acetamide](/img/structure/B14347660.png)
![Diethyl [(4-methylnaphthalen-1-yl)methyl]propanedioate](/img/structure/B14347667.png)
![{2-[(2-Methoxypropan-2-yl)oxy]ethyl}benzene](/img/structure/B14347671.png)
